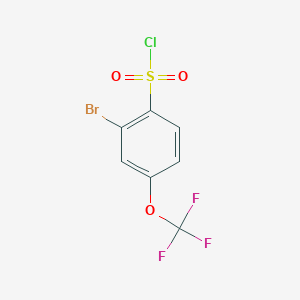

2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride

Vue d'ensemble

Description

“2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride” is a chemical compound that has been used in the synthesis of butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole . It is a compound of interest in pharmaceuticals and agrochemicals due to the biological properties of molecules containing the trifluoromethoxy group .

Synthesis Analysis

The synthesis of this compound can be achieved by indirect strategies and direct strategies. The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies involve the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis

The molecular formula of “2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride” is C7H3BrClF3O3S . Its structure includes a benzene ring substituted with a bromo group, a trifluoromethoxy group, and a sulfonyl chloride group .Chemical Reactions Analysis

This compound may be used to synthesize butyl (E)-3-[2-bromo-4-(trifluoromethoxy)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethoxy)phenyl)indole . It can also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The molecular weight of “2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride” is 339.51 g/mol . It has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has zero hydrogen bond donors and six hydrogen bond acceptors .Applications De Recherche Scientifique

Synthesis of Butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate

This compound can be used to synthesize butyl (E)-3-[2-bromo-4-(trifluoromethoxy)phenyl]acrylate . This reaction could be useful in the synthesis of various organic compounds.

Synthesis of 1-benzyl-2-(2-bromo-4-(trifluoromethoxy)phenyl)indole

Another application is in the synthesis of 1-benzyl-2-(2-bromo-4-(trifluoromethoxy)phenyl)indole . Indole derivatives have a wide range of applications in medicinal chemistry and drug discovery.

Activating Agent in Nucleotide Synthesis

Similar to 4-Bromobenzenesulfonyl chloride, it can be used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides . This is crucial in the field of biochemistry and molecular biology.

Synthesis of β-arylated Thiophenes

4-(Trifluoromethyl)benzenesulfonyl chloride, a similar compound, can be used to synthesize β-arylated thiophenes . It’s plausible that 2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride could be used in a similar manner.

Synthesis of 2,5-diarylated Pyrrole

In addition to thiophenes, 4-(Trifluoromethyl)benzenesulfonyl chloride can also be used to synthesize 2,5-diarylated pyrrole . Given the structural similarity, it’s possible that 2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride could be used for the same purpose.

Reactions at the Benzylic Position

The compound’s bromine atom at the benzylic position makes it a good candidate for reactions at this position . These reactions include free radical bromination and nucleophilic substitution, which are fundamental in organic chemistry.

Mécanisme D'action

Target of Action

The primary targets of 2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride are likely to be organic compounds containing nucleophilic functional groups, such as amines or alcohols. The sulfonyl chloride group is highly reactive and can form covalent bonds with these nucleophiles .

Mode of Action

2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride likely interacts with its targets through nucleophilic substitution reactions. The sulfonyl chloride group is susceptible to attack by nucleophiles, leading to the formation of sulfonamides or sulfonic esters .

Action Environment

Environmental factors such as pH and temperature could influence the reactivity of 2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride. For example, the compound might be more reactive under acidic conditions, which could promote the formation of the sulfonyl chloride group .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O3S/c8-5-3-4(15-7(10,11)12)1-2-6(5)16(9,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWRUCDVDGRSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(trifluoromethoxy)benzene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1392913.png)

![1-(6-(Dimethoxymethyl)-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392915.png)

![6,6-Difluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B1392923.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1392932.png)

![Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1392935.png)